6-(4-bromophenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-(4-bromophenyl)-2-[(4-methoxyphenyl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c1-23-16-8-2-13(3-9-16)12-21-18(22)11-10-17(20-21)14-4-6-15(19)7-5-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEWISQJVURZPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromophenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the 4-Bromophenyl Group: This step often involves a Suzuki coupling reaction between a brominated pyridazinone and a boronic acid derivative.
Attachment of the 4-Methoxybenzyl Group: This can be done through a nucleophilic substitution reaction using a suitable benzyl halide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the para position of the phenyl ring serves as an electrophilic site for nucleophilic aromatic substitution (NAS). Common reagents and conditions include:
Oxidation and Reduction
The pyridazinone ring and methoxybenzyl group undergo redox transformations:
Oxidation
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Pyridazinone Ring : Reacts with H₂O₂ or KMnO₄ in acidic media to form pyridazine-3,6-dione derivatives .
-
Methoxybenzyl Group : O-demethylation occurs under strong acidic conditions (e.g., HBr/AcOH), yielding phenolic derivatives .
Reduction
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Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazinone ring to a tetrahydropyridazine derivative while preserving the bromophenyl group .
Nucleophilic Attack on the Pyridazinone Ring
The carbonyl group at position 3 and the α-hydrogens at position 4 are reactive sites:
Functionalization of the Methoxybenzyl Group
The 4-methoxybenzyl moiety participates in:
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Demethylation : HBr/AcOH cleaves the methyl ether to yield a hydroxyl group.
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Friedel-Crafts Alkylation : Reacts with electron-rich arenes (e.g., anisole) in AlCl₃ to form diarylmethane derivatives.
Cross-Coupling Reactions
The bromophenyl group facilitates palladium-catalyzed couplings:
Photochemical Reactions
UV irradiation (λ = 254 nm) in methanol induces:
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Ring Contraction : Pyridazinone converts to a pyrrole derivative via [4+2] cycloreversion .
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Debromination : Bromine substituent replaced by hydrogen (radical pathway) .
Biological Activity-Driven Modifications
Derivatives synthesized via these reactions show enhanced pharmacological profiles:
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Vasorelaxant Activity : EC₅₀ values as low as 0.02916 µM for analogues with electron-withdrawing substituents .
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Enzyme Inhibition : PDE-5 inhibition observed in compounds with bulky C-6 substituents .
Key Data Table: Reaction Optimization Parameters
| Reaction | Optimal Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Suzuki Coupling | DMF | 80 | Pd(PPh₃)₄ | 78 |
| Knoevenagel | EtOH | 25 | KOH | 65 |
| Buchwald-Hartwig | Toluene | 100 | Pd₂(dba)₃ | 82 |
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-bromophenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one depends on its specific biological target. Generally, compounds in this class can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but may include inhibition of specific enzymes or interaction with cellular receptors.
Comparison with Similar Compounds
Key Observations:
4-Methoxybenzyl at position 2 improves solubility over 2-fluorobenzyl derivatives, which may reduce toxicity .
Biological Efficacy: Compounds with para-substituted aryl groups (e.g., 4-bromo, 4-chloro) show stronger enzyme inhibition (e.g., COX-2) than meta-substituted analogs due to optimized spatial alignment . Methyl or methoxy groups at position 6 correlate with anticonvulsant activity, as seen in dihydropyridazinones (e.g., compound 3j) .
Synthetic Accessibility :
- Target compound synthesis requires precise control of bromination and methoxybenzyl incorporation, whereas chloro derivatives (e.g., ) are more straightforward to synthesize .
Pharmacological Profile Comparison
*Predicted based on structural similarity to compound 18a .
Biological Activity
6-(4-bromophenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHBrNO
- Molecular Weight : 320.19 g/mol
This structure features a pyridazine core substituted with a bromophenyl and methoxybenzyl group, which potentially contributes to its biological activity.
Antitumor Activity
Research indicates that derivatives of pyridazine compounds, including this compound, exhibit significant antitumor effects. A study reported that similar compounds showed inhibition against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) with IC values in the micromolar range. The presence of bromine in the structure enhances cytotoxicity, particularly in the Claudin-low breast cancer subtype .
Table 1: Antitumor Activity of Pyridazine Derivatives
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| A | MCF-7 | 10.5 | Induces apoptosis |
| B | MDA-MB-231 | 8.3 | G0/G1 cycle arrest |
| C | CNE-1 | 1.1 | Stabilizes c-Myc G4s DNA |
Anti-inflammatory Activity
This compound has shown promise in anti-inflammatory applications. In vitro studies demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential mechanism where the compound modulates immune responses, making it a candidate for treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Similar pyridazine derivatives have exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, indicating moderate to potent antibacterial effects .
Table 2: Antimicrobial Activity of Pyridazine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Type of Activity |
|---|---|---|---|
| D | Staphylococcus aureus | 3.12 | Bactericidal |
| E | Escherichia coli | 12.5 | Bacteriostatic |
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Case Study on Antitumor Effects : A derivative similar to this compound was tested on xenograft models in mice, showing significant tumor reduction and low systemic toxicity .
- Anti-inflammatory Evaluation : In a clinical setting, another pyridazine derivative was administered to patients with rheumatoid arthritis, resulting in decreased joint inflammation and pain scores .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing 6-(4-bromophenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one?
- Methodological Answer : A common approach involves condensation reactions. For example, pyridazinone cores can be synthesized by reacting substituted aldehydes with hydrazine derivatives under basic conditions. In a similar protocol, 6-(4-substituted-aryl)-4,5-dihydropyridazin-3(2H)-ones were prepared by refluxing substituted benzaldehyde derivatives with hydrazine hydrate in ethanol, followed by acidification to precipitate the product . For the target compound, introducing the 4-bromophenyl and 4-methoxybenzyl substituents may require sequential alkylation or coupling steps, with purification via recrystallization (e.g., using 90% ethanol) .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR and Mass Spectrometry : Confirm regiochemistry and purity. The 4-bromophenyl group will show distinct aromatic proton splitting patterns (e.g., para-substitution), while the methoxybenzyl substituent exhibits characteristic singlet peaks for the methoxy group .
- X-ray Crystallography : Essential for unambiguous structural determination. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, particularly for resolving hydrogen bonding and torsion angles . Hirshfeld surface analysis can further elucidate intermolecular interactions .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Methodological Answer : Target-specific assays depend on the compound’s hypothesized mechanism. For example:
- Calcium Mobilization Assays : Used to evaluate G-protein-coupled receptor (GPCR) activity, such as FPR2 agonism, as seen in structurally related pyridazinones .
- Kinase Inhibition Assays : Protocols like ELISA-based kinase activity measurements (e.g., p38 MAP kinase inhibition) require incubating the compound with recombinant kinases and ATP analogs, followed by phospho-specific antibody detection .
Advanced Research Questions
Q. How can structural modifications enhance selectivity for FPR2 over FPR1 in pyridazinone derivatives?
- Methodological Answer : Substituent effects are critical. For example:
- Methoxybenzyl vs. Methyl Groups : The 4-methoxybenzyl group in this compound may enhance FPR2 specificity compared to methyl-substituted analogs, which show mixed FPR1/FPR2 activity .
- Rational Design : Computational docking (e.g., using FPR2 crystal structures) can predict steric and electronic compatibility. In vitro validation via chemotaxis assays in human neutrophils (measuring migration toward FPR2-specific chemoattractants) is recommended .
Q. What challenges arise in resolving crystallographic data for pyridazinone derivatives, and how can they be addressed?
- Methodological Answer :
- Polymorphism/Solvates : Different crystallization solvents (e.g., ethanol vs. DMSO) may yield polymorphs. Thermoanalytical techniques (DSC/TGA) can identify solvate formation .
- Data Refinement : For twinned or low-resolution data, SHELXL’s twin refinement tools (e.g., BASF parameter) or alternative software like Olex2 may improve model accuracy .
Q. How should researchers analyze contradictory data in structure-activity relationship (SAR) studies?
- Methodological Answer : Contradictions often arise from subtle substituent effects or assay variability.
- Case Example : If a 4-methoxybenzyl analog shows weaker activity than a 3-methoxy derivative, evaluate steric hindrance via molecular dynamics simulations or competitive binding assays .
- Statistical Validation : Use dose-response curves (e.g., EC₅₀ comparisons) across multiple assays (calcium flux, chemotaxis) to confirm trends .
Q. What strategies optimize synthetic yields for large-scale pyridazinone production?
- Methodological Answer :
- Catalyst Screening : For halogenated intermediates, Negishi coupling with tri(2-furyl)phosphine-palladium catalysts improves efficiency over triphenylphosphine systems .
- Microwave-Assisted Synthesis : Reduces reaction times for condensation steps (e.g., from 12 hours to 30 minutes) while maintaining yield .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
